molecular formula C10H16N2O2S B11779166 3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole

3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole

Katalognummer: B11779166
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: VGSZDMVTWAYTQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The dimethyl, propyl, and vinylsulfonyl groups can be introduced through various alkylation and sulfonylation reactions. For example, the vinylsulfonyl group can be introduced using vinyl sulfone as a reagent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The vinylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The vinylsulfonyl group could play a key role in these interactions, forming covalent bonds with nucleophilic sites on target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethyl-1-propyl-1H-pyrazole: Lacks the vinylsulfonyl group, which may result in different chemical reactivity and biological activity.

    4-(Vinylsulfonyl)-1H-pyrazole: Lacks the dimethyl and propyl groups, which may affect its solubility and interaction with other molecules.

Uniqueness

3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of the vinylsulfonyl group, in particular, may enhance its reactivity and ability to form covalent bonds with target molecules.

Eigenschaften

Molekularformel

C10H16N2O2S

Molekulargewicht

228.31 g/mol

IUPAC-Name

4-ethenylsulfonyl-3,5-dimethyl-1-propylpyrazole

InChI

InChI=1S/C10H16N2O2S/c1-5-7-12-9(4)10(8(3)11-12)15(13,14)6-2/h6H,2,5,7H2,1,3-4H3

InChI-Schlüssel

VGSZDMVTWAYTQP-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=C(C(=N1)C)S(=O)(=O)C=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.